6-Hydroxy Bexarotene 6-Hydroxy Bexarotene 6-hydroxy Bexarotene is an oxidative metabolite of bexarotene, a high-affinity ligand for retinoid X receptors (RXRs). 6-hydroxy Bexarotene binds to RXRα, RXRβ, and RXRγ as well as retinoic acid receptor α (RARα; Kds = 3.46, 4.21, 4.83, and 8.17 μM, respectively). It selectively activates RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro (EC50s = 398, 356, 420, 4,414, 2,121, and 2,043 nM, respectively).
6-Hydroxy Bexarotene is a metabolite of Bexarotene.
Brand Name: Vulcanchem
CAS No.: 368451-07-4
VCID: VC21335510
InChI: InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
SMILES: CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol

6-Hydroxy Bexarotene

CAS No.: 368451-07-4

VCID: VC21335510

Molecular Formula: C24H28O3

Molecular Weight: 364.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Hydroxy Bexarotene - 368451-07-4

Description

6-Hydroxy Bexarotene is an oxidative metabolite of bexarotene, a retinoid drug used primarily for treating cutaneous T-cell lymphoma (CTCL). Bexarotene itself is known for its selective activation of retinoid X receptors (RXRs), which play a crucial role in regulating cellular differentiation and proliferation . 6-Hydroxy Bexarotene, as a metabolite, retains significant biological activity, particularly in binding to RXRs and retinoic acid receptors (RARs), albeit with different affinities compared to its parent compound.

Biological Activity and Receptor Binding

6-Hydroxy Bexarotene acts as a high-affinity ligand for retinoid X receptors (RXRs), specifically binding to RXRα, RXRβ, and RXRγ, as well as to the retinoic acid receptor α (RARα). The dissociation constants (Kds) for these receptors are 3.46, 4.21, 4.83, and 8.17 μM, respectively . It demonstrates selective activation of RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro, with half-maximal effective concentrations (EC50s) of 398, 356, 420, 4,414, 2,121, and 2,043 nM, respectively .

ReceptorDissociation Constant (Kd)Half-Maximal Effective Concentration (EC50)
RXRα3.46 μM398 nM
RXRβ4.21 μM356 nM
RXRγ4.83 μM420 nM
RARα8.17 μM4,414 nM
RARβ-2,121 nM
RARγ-2,043 nM

Research Findings and Potential Applications

CAS No. 368451-07-4
Product Name 6-Hydroxy Bexarotene
Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
IUPAC Name 4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Standard InChI InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
Standard InChIKey WTWGVKDCAJSUBZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Canonical SMILES CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Appearance White to Off-White Solid
Melting Point >255°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-[1-(5,6,7,8-Tetrahydro-6-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic Acid
PubChem Compound 10067357
Last Modified Apr 15 2024

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